REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](O)=[C:4]([C:9]([CH3:16])([CH3:15])[CH2:10][C:11]([OH:14])([CH3:13])[CH3:12])[CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[O:14][C:11]([CH3:13])([CH3:12])[CH2:10][C:9]2([CH3:16])[CH3:15]
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Name
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4-bromo-2-(3-hydroxy-1,1,3-trimethyl-butyl)-phenol
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Quantity
|
1.1 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)O)C(CC(C)(C)O)(C)C
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Name
|
|
Quantity
|
0.744 g
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Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtered on silica gel
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Type
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WASH
|
Details
|
washed with 10% ethyl acetate in hexane
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Type
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CUSTOM
|
Details
|
The filtrate and washings were evaporated in vacuo to an oil which
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(CC(OC2=CC1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |